molecular formula C9H10N2S B15309862 (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine

Katalognummer: B15309862
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: LXVJOKQWUUSEEO-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine is a chiral amine compound featuring a benzo[d]thiazole ring. Compounds containing the benzo[d]thiazole moiety are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. For example, the reduction of a corresponding ketone using a chiral catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the benzo[d]thiazole ring can lead to dihydrobenzo[d]thiazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while substitution can introduce various functional groups onto the amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(Benzo[d]thiazol-2-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-Aminobenzo[d]thiazole: A simpler analog without the chiral center.

    Benzo[d]thiazole-2-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the benzo[d]thiazole ring, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C9H10N2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

(1S)-1-(1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m0/s1

InChI-Schlüssel

LXVJOKQWUUSEEO-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C1=NC2=CC=CC=C2S1)N

Kanonische SMILES

CC(C1=NC2=CC=CC=C2S1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.